molecular formula C6H7ClO3S B067568 2,5-dimethylfuran-3-sulfonyl Chloride CAS No. 166964-26-7

2,5-dimethylfuran-3-sulfonyl Chloride

Cat. No. B067568
Key on ui cas rn: 166964-26-7
M. Wt: 194.64 g/mol
InChI Key: PIXAQZAVANAGLE-UHFFFAOYSA-N
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Patent
US05571821

Procedure details

DMF (2.2 ml, 28 mmol) and sulfuryl chloride (1.9 ml, 24 mmol) were stirred at 0° C. for 30 minutes and then the 2,5-dimethylfuran (1.5 ml, 14 mmol) was slowly added. The reaction mixture was heated to 60° C. for 30 minutes, then cooled to ambient temperature and poured into ice water (200 ml). The aqueous layer was extracted with EtOAc (100 ml) and then the organic layer was dried (MgSO4) filtered and concentrated to collect 0.69 g of a brown liquid. Flash chromatography (5% EtOAc/hexane) provided 0.607 g (22% yield) of a yellow liquid.
Name
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
22%

Identifiers

REACTION_CXSMILES
CN(C=O)C.[S:6]([Cl:10])(Cl)(=[O:8])=[O:7].[CH3:11][C:12]1[O:13][C:14]([CH3:17])=[CH:15][CH:16]=1>CCOC(C)=O.CCCCCC>[CH3:11][C:12]1[O:13][C:14]([CH3:17])=[CH:15][C:16]=1[S:6]([Cl:10])(=[O:8])=[O:7] |f:3.4|

Inputs

Step One
Name
Quantity
2.2 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
1.9 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
CC=1OC(=CC1)C
Step Three
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Step Four
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to collect 0.69 g of a brown liquid

Outcomes

Product
Name
Type
product
Smiles
CC=1OC(=CC1S(=O)(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.607 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 22.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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